![molecular formula C16H12F3N3O2S B2625577 1-(4-甲氧基苯并[4]噻唑-2-基)-3-(2-(三氟甲基)苯基)脲 CAS No. 1351591-32-6](/img/structure/B2625577.png)

1-(4-甲氧基苯并[4]噻唑-2-基)-3-(2-(三氟甲基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

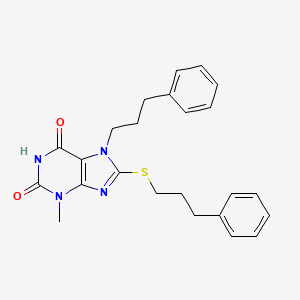

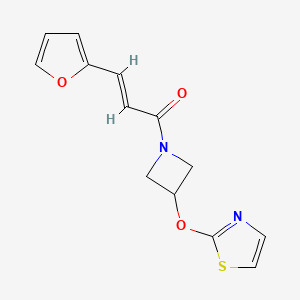

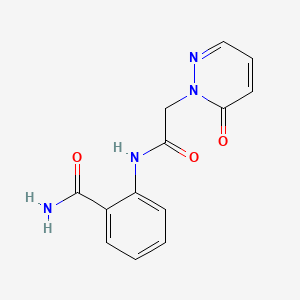

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea” is a derivative of benzo[d]thiazol-2-yl, which is a class of compounds known for their wide range of biological activities . This particular compound has been synthesized as part of efforts to discover novel anti-Parkinsonian agents .

Synthesis Analysis

The synthesis of this compound involves the design and creation of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives . The yield of the synthesis process was reported to be 29%, with a melting point of 248°C . The IR (KBr) ν max was reported in the range of 3335, 3056, 2952, 1710, 1601, 1536, 1447, 1307, 1277, 1199, 1144, 1078, 1005, 914, 877, 813, 754, 728, 711, 598 cm −1 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR (CDCl3) δ was reported as 10.28 (s, 1H, NH), 7.72–7.74 (d, 1H, J = 7.66 Hz), 7.64–7.67 (d, 1H, J = 7.88 Hz), 6.06–7.45 (m, 5H, ArH), 6.32 (t, 1H, NH), 4.48 (s, 2H, CH2) .Chemical Reactions Analysis

The thiazole ring, which is a key component of this compound, is known for its reactivity. The ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 248°C . The IR (KBr) ν max was reported in the range of 3335, 3056, 2952, 1710, 1601, 1536, 1447, 1307, 1277, 1199, 1144, 1078, 1005, 914, 877, 813, 754, 728, 711, 598 cm −1 .科学研究应用

苯并噻唑的合成与生物学意义

苯并噻唑衍生物,包括脲连结构,已被合成并评估其重要的生物活性。苯并噻唑环和脲键的结合产生了表现出广泛药理性质的化合物。这些化合物包括在治疗类风湿关节炎、系统性红斑狼疮以及作为杀真菌剂和除草剂中的潜在治疗应用。这些化合物的合成技术已经发展,突出了这些结构在药物化学和农业中的重要性(Rosales-Hernández 等,2022)。

基于脲的除草剂和环境影响

脲衍生物也在除草剂制剂中得到应用。这些化合物的环境归宿和毒性,特别是它们作为内分泌干扰物的作用,已经得到了广泛的综述。了解基于脲的除草剂在水生环境中的行为对于评估其生态影响和指导开发更环保的杀虫剂至关重要(Haman 等,2015)。

脲酶抑制剂在医药和农业应用中的作用

脲酶抑制剂是另一个感兴趣的领域,其化合物靶向脲酶以治疗感染并提高基于脲的肥料的效率。这些抑制剂有可能减轻尿素在土壤中分解的负面影响,从而提高农业中的氮利用效率。此外,脲酶抑制剂对胃和尿路感染的治疗应用突出了这些化合物在健康和农业部门的双重效用(Ray 等,2020)。

未来方向

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea” has been synthesized as part of efforts to discover novel anti-Parkinsonian agents . This suggests that future research could focus on further exploring its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. Additionally, further studies could also investigate its interaction with the human A2A receptor for the design and development of potent antagonists .

属性

IUPAC Name |

1-(4-methoxy-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c1-24-11-7-4-8-12-13(11)21-15(25-12)22-14(23)20-10-6-3-2-5-9(10)16(17,18)19/h2-8H,1H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWLCBISKHKBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)

![1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625502.png)

![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)

![N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2625512.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)